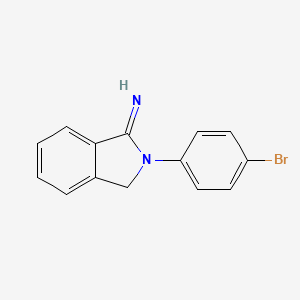

2-(4-Bromophenyl)isoindolin-1-imine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-3H-isoindol-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(17)16/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLQWEFPMKYMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 2 4 Bromophenyl Isoindolin 1 Imine Formation and Reactions

Elucidation of Reaction Pathways and Intermediates

The synthesis of isoindolin-1-imines often involves the cyclization of precursors such as 2-(1-azidoalkyl)benzonitriles. The reaction of these precursors with a base like sodium hydride can generate [1-(2-cyanophenyl)alkylidene]aminide intermediates, which then undergo cyclization to form the 2-substituted 3-alkylidene-2,3-dihydro-1H-isoindol-1-imines. These products can be isolated after N-protection with acylating agents. researchgate.net

One of the common routes to isoindolin-1-one (B1195906) derivatives, which are structurally related to isoindolin-1-imines, is through the coupling of o-phthalaldehyde (B127526) with primary amines. clockss.org Mechanistic considerations for this type of reaction suggest two plausible pathways. One involves the formation of a diimine intermediate, which then proceeds to the final product. clockss.org An alternative pathway, supported by computational studies, proposes a acs.orgunist.ac.kr-H sigmatropic rearrangement. clockss.org These pathways highlight the potential intermediates and transformations that could be analogous in isoindolin-1-imine synthesis.

In some cases, the reaction can proceed through radical intermediates. For instance, an electrochemical hydrogen atom transfer can generate an α-amido radical intermediate from a γ-lactam, which can then react with various partners. unist.ac.kr Similarly, photoinduced reactions can involve radical pathways for cyclization. acs.org

The formation of related isoindolinone structures has also been achieved through palladium-catalyzed reductive intramolecular cyclization of 2-formylbenzoic acid and an amine, demonstrating a metal-catalyzed pathway. researchgate.net Another approach involves the reaction of o-lithiated aromatic imines with carbon monoxide. researchgate.net Furthermore, the synthesis of 2-(methoxymethyl)isoindolin-1-imine derivatives has been reported via an unusual Delépine reaction, where the reaction mechanism was also proposed. researchgate.net

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT calculations are widely used to investigate the electronic structure, stability of intermediates, and transition state energies involved in reaction pathways. nih.gov For instance, in the hydroboration of imines, DFT calculations have been employed to study the mechanistic details of both catalyst-free and boron Lewis acid-catalyzed reactions. researchgate.net Such studies can help in understanding the role of catalysts and predicting the most favorable reaction pathways. researchgate.netresearchgate.net

In the context of isoindolin-1-imine formation, DFT calculations can be used to model the cyclization step and identify the key intermediates and transition states. For example, in a related synthesis of isoindolinones, DFT calculations were performed to understand an electro-induced cascade reaction, shedding light on the initial electrochemical activation and the subsequent chemical steps. mdpi.com Similarly, DFT has been used to investigate the mechanism of Suzuki coupling reactions of related imine compounds, providing insights into potential hydrolysis pathways. researchgate.net

The table below summarizes representative applications of DFT in studying reaction mechanisms relevant to imine chemistry.

| Reaction Type | System Studied | Key Findings from DFT |

| Imine Hydroboration | N-phenylmethanimine derivatives | Elucidation of intra- and intermolecular reaction pathways. researchgate.net |

| Electro-induced Cascade | 2-Formyl benzonitrile (B105546) and anilines | Understanding of electrochemical activation and subsequent chemical cascade. mdpi.commdpi.com |

| Suzuki Coupling of Imines | N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Mechanistic insight into transition metal-catalyzed hydrolysis. researchgate.net |

| Rhenium-catalyzed Annulation | CF3-Ketimines and isocyanates | Proposed catalytic cycles involving either mononuclear or dinuclear rhenium species. nih.gov |

Energy Profile Analysis and Transition State Modeling

A key aspect of computational mechanistic studies is the analysis of the reaction's energy profile. wuxiapptec.com This involves mapping the potential energy surface to identify reactants, products, intermediates, and, most importantly, transition states. wuxiapptec.combeilstein-journals.orgwikipedia.org The transition state is the highest energy point on the reaction coordinate and its structure provides crucial information about the mechanism. beilstein-journals.org

For a multi-step reaction, each step has its own transition state and associated activation energy (ΔG‡). wuxiapptec.com By calculating the energies of all species along the reaction pathway, a complete energy profile can be constructed. This profile allows for the identification of the rate-determining step, which is the step with the highest activation energy.

For example, in the study of imine hydroboration, the Gibbs free energy profile was calculated to compare different mechanistic pathways, such as the classical Lewis acid activation pathway. researchgate.net The optimized structures of the transition states provide a detailed picture of the bond-forming and bond-breaking processes. researchgate.net Similarly, in a cobalt-catalyzed stereoselective synthesis, a detailed mechanistic study using DFT calculations revealed an inner-sphere syn attack as the most likely pathway by analyzing the energy profile. acs.org

Experimental Mechanistic Probes

While computational studies provide invaluable insights, experimental validation is essential to confirm the proposed mechanisms.

Stoichiometric Experiments

Stoichiometric experiments are crucial for identifying catalytically active species and understanding the role of each reactant. In a study on a cobalt-catalyzed reaction, stoichiometric experiments were likely performed to support the proposed formation of a Co-C intermediate. acs.org By running the reaction with stoichiometric amounts of the proposed catalyst or intermediates, one can observe whether the reaction proceeds and if the expected products are formed.

Control experiments are also a form of stoichiometric investigation. For instance, in a rhenium-catalyzed annulation reaction, control experiments were conducted where the catalyst was omitted, or radical scavengers were added. nih.gov The absence of product formation under these conditions provided strong evidence for the essential role of the rhenium catalyst and the involvement of radical species. nih.gov

Deuterium (B1214612) Labeling Studies

Deuterium labeling is a powerful technique for tracing the path of hydrogen atoms during a reaction and for determining kinetic isotope effects (KIEs). In a mechanistic study of a rhenium-catalyzed C-H functionalization, deuterium-labeling experiments were conducted. nih.gov The observation that there was no D-H exchange in the substrate or product, along with a measured intermolecular KIE of kH/kD = 0.8, indicated that the C-H bond cleavage was likely not the rate-determining step of the reaction. nih.gov

In another example, deuterium labeling studies were used to investigate the mechanism of a reaction where a deuterium transfer step was proposed. bath.ac.uk The position of the deuterium in the final product provided evidence that the deuterium transfer occurred before a subsequent decarbonylation step. bath.ac.uk Such studies are invaluable for distinguishing between different possible reaction pathways. bath.ac.ukresearchgate.net

Kinetic Investigations

Kinetic studies are crucial for understanding the rate at which a chemical reaction proceeds and for elucidating its mechanism. For the formation and subsequent reactions of 2-(4-Bromophenyl)isoindolin-1-imine, kinetic investigations would focus on the rates of the key steps: the initial nucleophilic attack, the formation of the carbinolamine intermediate, and the final dehydration to the imine. libretexts.orgarkat-usa.org

Formation Kinetics of this compound

The synthesis of this compound typically involves the condensation of a precursor like 2-formylbenzonitrile or 2-cyanobenzaldehyde (B126161) with 4-bromoaniline. mdpi.comnih.gov The kinetics of this specific reaction would be influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts.

Theoretical modeling and experimental studies on similar imine formations show that the reaction can proceed through different pathways, including neutral and ionic routes. arkat-usa.org The initial step is the nucleophilic attack of the primary amine (4-bromoaniline) on the carbonyl or nitrile carbon. This is followed by proton transfer steps to form a carbinolamine-type intermediate, which then dehydrates to form the final imine product. libretexts.orgarkat-usa.org

The rate-determining step in imine formation can vary depending on the reaction conditions. arkat-usa.org At neutral or slightly acidic pH, the dehydration of the carbinolamine intermediate is often the slowest step. Under more acidic conditions, the nucleophilicity of the amine is reduced due to protonation, which can make the initial addition step rate-limiting.

Illustrative Kinetic Data

While specific, detailed kinetic data for the formation of this compound is not extensively published in readily available literature, a typical kinetic study would generate data similar to that presented in the tables below. These tables are illustrative of the kind of results a kinetic investigation would yield.

Table 1: Effect of Reactant Concentration on Initial Rate of Formation

This table illustrates how varying the initial concentrations of the reactants, 2-formylbenzonitrile and 4-bromoaniline, would likely affect the initial rate of product formation, allowing for the determination of the reaction order with respect to each reactant.

| Experiment | [2-Formylbenzonitrile] (mol/L) | [4-Bromoaniline] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.10 | 0.10 | k₁ |

| 2 | 0.20 | 0.10 | k₂ |

| 3 | 0.10 | 0.20 | k₃ |

Note: k₁, k₂, and k₃ represent hypothetical rate values.

Table 2: Influence of pH on the Pseudo-First-Order Rate Constant (k')

The pH has a profound effect on imine formation. arkat-usa.org The reaction rate typically shows a maximum at a specific pH value, often in the slightly acidic range (pH 4-5). This is because the reaction requires a proton source to catalyze the dehydration step, but excessive acidity protonates the amine, rendering it non-nucleophilic. libretexts.org

| pH | k' (s⁻¹) |

| 3.0 | Rate₁ |

| 4.0 | Rate₂ |

| 5.0 | Rate₃ |

| 6.0 | Rate₄ |

| 7.0 | Rate₅ |

Note: Rate₁ through Rate₅ represent hypothetical rate constant values.

Table 3: Temperature Dependence and Activation Energy

Kinetic studies performed at different temperatures can be used to determine the activation energy (Ea) of the reaction using the Arrhenius equation. Studies on covalent organic framework (COF) formation via imine linkages have shown activation energies in the range of 4.5 kJ mol⁻¹. kuleuven.be

| Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 298 | k_298 |

| 308 | k_308 |

| 318 | k_318 |

Note: k_298, k_308, and k_318 are hypothetical rate constants.

Kinetic Investigations of Reactions

Once formed, this compound can participate in further reactions, such as reduction to the corresponding amine or hydrolysis back to the starting materials. Kinetic studies of these subsequent reactions are also important. For instance, the hydrolysis of imines is also pH-dependent and is the reverse of the formation reaction.

Structural Elucidation and Advanced Characterization Techniques for 2 4 Bromophenyl Isoindolin 1 Imine

Spectroscopic Analysis

No specific experimental spectroscopic data for 2-(4-Bromophenyl)isoindolin-1-imine was found. A thorough analysis would require published research detailing the following:

| Property | Value |

| Molecular Formula | C₁₄H₁₁BrN₂ |

| Theoretical Exact Mass ([M+H]⁺) | 287.0184 u |

X-ray Crystallography Studies

Conformational Analysis in the Solid State

A comprehensive conformational analysis of this compound in the solid state is contingent upon the availability of its crystal structure, which is determined through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which crucial geometric parameters such as bond lengths, bond angles, and torsion (dihedral) angles can be calculated. These parameters are fundamental to understanding the molecule's three-dimensional arrangement, including the planarity of its ring systems and the spatial orientation of the bromophenyl substituent relative to the isoindolin-1-imine core.

Despite a thorough search of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), specific experimental crystallographic data for this compound could not be located. The absence of a published crystal structure in these repositories means that a detailed discussion of its solid-state conformation, supported by specific research findings and data tables, cannot be provided at this time.

Should the crystal structure of this compound be determined and published in the future, a detailed analysis would typically involve the generation of the following data tables:

Table 1: Selected Bond Lengths for this compound (Hypothetical)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| Br1 | C1' | - |

| N1 | C1 | - |

| N1 | C2' | - |

| C1 | N2 | - |

| C1 | C7a | - |

Table 2: Selected Bond Angles for this compound (Hypothetical)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C1 | N1 | C2' | - |

| N1 | C1 | N2 | - |

| N1 | C1 | C7a | - |

Table 3: Selected Torsion Angles for this compound (Hypothetical)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

|---|---|---|---|---|

| C7a | N1 | C2' | C3' | - |

| C1 | N1 | C2' | C1' | - |

The values in these tables would be essential for a rigorous discussion of the molecule's conformation, including the degree of twist of the bromophenyl group out of the plane of the isoindoline (B1297411) ring system and the geometry around the exocyclic imine bond.

Chemical Reactivity and Derivatization of the 2 4 Bromophenyl Isoindolin 1 Imine Scaffold

Reactions at the Imine Nitrogen

The exocyclic imine nitrogen of the 2-(4-bromophenyl)isoindolin-1-imine scaffold is a key site for functionalization. Its nucleophilic character allows for a variety of reactions, including alkylation and acylation, which introduce new substituents and significantly alter the molecule's properties.

Alkylation: The imine nitrogen can be alkylated using various alkyl halides. This reaction typically proceeds under basic conditions to deprotonate the imine, enhancing its nucleophilicity. The choice of base and solvent can influence the reaction's efficiency. For instance, stronger bases like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) are commonly employed to ensure complete deprotonation and facilitate the subsequent nucleophilic attack on the alkyl halide. This method allows for the introduction of a wide range of alkyl groups, from simple methyl and ethyl moieties to more complex benzylic and long-chain alkyl substituents.

Acylation: Acylation of the imine nitrogen can be achieved using acyl chlorides or anhydrides. Similar to alkylation, this reaction is often carried out in the presence of a base to neutralize the acid byproduct and drive the reaction to completion. Pyridine is a common choice as it can act as both a base and a solvent. This transformation introduces an acyl group, which can modulate the electronic properties and steric hindrance around the imine functionality. The resulting N-acylated products can exhibit different chemical and biological activities compared to the parent imine.

Hydrolysis: The imine bond in this compound is susceptible to hydrolysis, particularly under acidic conditions, to yield the corresponding 2-(4-bromophenyl)isoindolin-1-one. nih.govmdpi.com The reaction is initiated by the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. nih.gov This conversion is a common transformation for isoindolin-1-imines and represents a straightforward method for accessing the corresponding isoindolinone derivatives. mdpi.com

Transformations Involving the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in creating new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a vast array of derivatives with extended conjugation and diverse functionalities.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. chim.itwikipedia.orglibretexts.org This reaction is widely used to introduce new aryl, heteroaryl, or vinyl groups at the position of the bromine atom. nih.govnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates being coupled. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 85 |

| Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 110 | 92 |

| Pd(PPh3)4 | - | Na2CO3 | DME/H2O | 90 | 78 |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between the aryl bromide and a primary or secondary amine. researchgate.netwikipedia.orglibretexts.org This reaction provides a direct route to a wide range of N-aryl derivatives, including anilines, diarylamines, and N-aryl heterocycles. wikipedia.orgorganic-chemistry.org The reaction conditions, particularly the choice of palladium catalyst, ligand, and base, are critical for achieving efficient coupling and can be optimized for different amine substrates. organic-chemistry.orgnih.govacsgcipr.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 | 88 |

| Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | 120 | 95 |

| PdCl2(dppf) | - | K2CO3 | t-BuOH | 110 | 82 |

Reactions at the Isoindoline (B1297411) Core

The isoindoline core of this compound possesses reactive sites that can be targeted for further functionalization, although these reactions are generally less common than those at the imine nitrogen or the bromine substituent.

Reactions at the C3 Position: The C3 position of the isoindoline ring is adjacent to both the imine and the fused benzene (B151609) ring, making it susceptible to certain types of reactions. Nucleophilic addition to the imine bond can lead to the formation of 3-substituted isoindolinones after subsequent hydrolysis. The reactivity at this position can be influenced by the nature of the substituent on the imine nitrogen.

Electrophilic Aromatic Substitution: The fused benzene ring of the isoindoline core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. libretexts.orgquizlet.com The directing effects of the existing substituents on the ring will determine the position of the incoming electrophile. These reactions allow for the introduction of additional functional groups onto the aromatic core, further diversifying the chemical space of the scaffold.

Formation of Related Heterocyclic Structures

The this compound scaffold can serve as a precursor for the synthesis of other important heterocyclic structures, most notably isoindolinones and, potentially, isoindol-1-ylidenes.

Isoindolinones: As mentioned previously, the most direct route to 2-(4-bromophenyl)isoindolin-1-one is through the acid-catalyzed hydrolysis of the corresponding imine. nih.gov Additionally, various synthetic strategies for constructing the isoindolinone ring system have been developed, which could be adapted for the synthesis of derivatives of 2-(4-bromophenyl)isoindolin-1-one. chim.itbeilstein-journals.org These methods often involve the cyclization of precursors such as 2-carboxybenzaldehydes or 2-halobenzamides. chim.itbeilstein-journals.org

Isoindol-1-ylidenes: Isoindol-1-ylidene derivatives are another class of related heterocyclic compounds. Their synthesis from isoindolin-1-imines is less common but could potentially be achieved through specific reaction pathways.

Functionalization Strategies and Scope

The chemical reactivity of the this compound scaffold provides a broad scope for functionalization. The strategic combination of reactions at the imine nitrogen, the bromine substituent, and the isoindoline core allows for the systematic modification of the molecule's structure and properties.

The diverse array of possible derivatizations highlights the potential of this scaffold as a building block in the development of new chemical entities. The ability to introduce a wide range of substituents at multiple positions allows for the fine-tuning of electronic, steric, and pharmacokinetic properties, which is of significant interest in the field of drug discovery and materials science. Further exploration of the reactivity of this scaffold is likely to uncover novel transformations and lead to the synthesis of compounds with unique and valuable properties.

Advanced Applications and Role in Complex Molecule Synthesis

Building Block in Complex Organic Synthesis

2-(4-Bromophenyl)isoindolin-1-imine serves as a crucial starting material or intermediate in the construction of more elaborate organic molecules. researchgate.netchiralen.comresearchgate.netacs.orgmdpi.com The isoindolinone scaffold, closely related to the imine, is a privileged structure found in numerous naturally occurring and synthetically derived compounds with significant biological and pharmaceutical activities. researchgate.net The presence of the bromo-substituted phenyl ring allows for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis, enabling the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

The imine functionality within the molecule is also a key reactive handle. Imines are well-established precursors for the synthesis of amines and other nitrogen-containing heterocycles. mdpi.commdpi.com They can undergo nucleophilic addition reactions, cycloadditions, and rearrangements, providing pathways to a wide range of molecular frameworks. mdpi.com For instance, the reaction of related isoindolin-1-imines with various reagents can lead to the formation of fused heterocyclic systems and other complex structures.

Precursor for Advanced Materials (e.g., Chromophores, Ligands)

The structural attributes of this compound make it an attractive precursor for the development of advanced materials, particularly chromophores and ligands. researchgate.netmdpi.com Chromophores, molecules that absorb and emit light, are fundamental components of dyes, pigments, and materials for optical and electronic applications. The extended π-system inherent in the isoindolin-1-imine core, which can be further extended through reactions at the bromophenyl group, is a key feature for tuning the photophysical properties of the resulting molecules. For example, isoindol-1-imine derivatives have been utilized in the synthesis of aza-BODIPY type compounds and other novel chromophores. researchgate.net

As a ligand, the nitrogen atoms in the isoindolin-1-imine structure can coordinate with metal ions. The ability to introduce various substituents via the bromo-phenyl group allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This modularity is highly desirable in the design of ligands for catalysis and materials science. For instance, related anilido-imine ligands have been used to synthesize copper complexes that exhibit catalytic activity in C-N bond-forming reactions. mdpi.com

Strategies for Constructing Polycyclic and Fused Heterocyclic Systems

The reactivity of this compound lends itself to various strategies for the construction of polycyclic and fused heterocyclic systems. acs.orgresearchgate.net These complex molecular architectures are prevalent in natural products and pharmaceutically active compounds.

One common strategy involves intramolecular cyclization reactions. The bromo-phenyl group can participate in palladium-catalyzed intramolecular C-H arylation or other coupling reactions to form new rings, leading to the creation of fused systems. uni-rostock.de For example, the synthesis of isoindoloisoquinolinones, a class of tetracyclic lactams, has been achieved through a combination of isoindolinone template elaboration and an aryne-mediated cyclization. researchgate.net

Another approach involves domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. The reaction of 2-(1-azidoalkyl)benzonitriles, which are precursors to isoindol-1-imine derivatives, with sodium hydride can generate intermediates that undergo cyclization and rearrangement to afford substituted isoindol-1-imines. researchgate.net Furthermore, copper-catalyzed reactions using calcium carbide as an acetylene (B1199291) source have been developed for the synthesis of 3-methyleneisoindolin-1-ones, which can be further elaborated into more complex heterocyclic structures. researchgate.net

Catalytic Applications as Ligands or Intermediates

While direct catalytic applications of this compound itself are not extensively documented, its derivatives and related structures show significant potential as ligands for metal-catalyzed reactions. lancs.ac.uk The nitrogen atoms of the imine and the isoindoline (B1297411) ring can act as donor atoms to coordinate with transition metals, forming catalytically active complexes.

The versatility of the this compound structure allows for the synthesis of a library of ligands with varying electronic and steric properties. By modifying the substituents on the phenyl ring, it is possible to modulate the activity and selectivity of the corresponding metal catalyst. For instance, copper complexes bearing anilido-imine ligands have been successfully employed as catalysts for Chan-Lam coupling reactions, which are important for the formation of carbon-nitrogen bonds. mdpi.com The development of such catalysts is crucial for advancing sustainable and efficient chemical synthesis.

Below is a table summarizing the key applications and synthetic strategies involving this compound and its derivatives:

| Application/Strategy | Description | Key Structural Features Utilized |

| Building Block | Serves as a starting material for complex molecules. researchgate.netchiralen.comresearchgate.netacs.orgmdpi.com | Bromophenyl group for cross-coupling; imine for nucleophilic additions. |

| Precursor for Chromophores | Used to synthesize light-absorbing and emitting molecules. researchgate.netresearchgate.net | Extended π-system of the isoindolin-1-imine core. |

| Precursor for Ligands | Forms the basis for ligands that can coordinate with metals. mdpi.com | Nitrogen donor atoms of the imine and isoindoline ring. |

| Polycyclic Synthesis | Employed in strategies to build fused heterocyclic systems. acs.orgresearchgate.netresearchgate.net | Intramolecular cyclizations via the bromophenyl group. |

| Catalytic Ligands | Derivatives act as ligands in metal-catalyzed reactions. mdpi.comlancs.ac.uk | Tunable electronic and steric properties through substitution. |

Q & A

Q. Methodological Answer :

- 1H/13C NMR : Key for identifying the bromophenyl substituent (distinct aromatic splitting patterns) and the isoindolin-1-imine backbone (e.g., imine proton at ~δ 8-9 ppm).

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks ([M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br).

- FT-IR : Verifies C=N stretching (~1640 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive structural proof .

Advanced: How can hydrogen-bonding patterns in this compound crystals influence its solid-state reactivity?

Methodological Answer :

Graph set analysis (as per Etter’s formalism) can map hydrogen-bonding networks in crystals, which may stabilize specific conformations or facilitate solid-state reactions . For instance, N-H···N interactions in the isoindolin-1-imine moiety could promote [2+2] photodimerization under UV light. Synchrotron X-ray diffraction combined with SHELXL refinement can resolve subtle bond distortions caused by these interactions, aiding in predicting reactivity pathways.

Advanced: What computational methods are suitable for modeling the electronic properties of this compound?

Q. Methodological Answer :

- DFT (Density Functional Theory) : B3LYP/6-311G(d,p) basis sets calculate HOMO-LUMO gaps, predicting charge-transfer behavior. The bromine atom’s electron-withdrawing effect can be quantified via Mulliken charges.

- MD (Molecular Dynamics) Simulations : Explore solvent interactions affecting solubility or aggregation. Tools like Gaussian or ORCA are standard, while visualization software (e.g., ORTEP-3 ) aids in interpreting geometries.

Advanced: How should researchers address contradictions in crystallographic data for this compound derivatives?

Methodological Answer :

Discrepancies in unit cell parameters or thermal displacement factors may arise from twinning or disordered solvent molecules. Strategies include:

- Re-refinement using SHELXL with restraints for disordered regions.

- Low-temperature (100 K) data collection to reduce thermal motion artifacts.

- Comparative analysis with analogous structures (e.g., 4-bromophenyl-substituted heterocycles ) to identify systematic errors.

Basic: What precautions are necessary for handling this compound in air- or moisture-sensitive reactions?

Q. Methodological Answer :

- Store the compound under argon or nitrogen in a desiccator.

- Use anhydrous solvents (e.g., THF, DMF) distilled over molecular sieves.

- Monitor reactions via Schlenk line techniques or gloveboxes to prevent hydrolysis of the imine group.

Advanced: How can the reactivity of this compound be leveraged in multicomponent reactions (MCRs)?

Methodological Answer :

The imine group acts as an electrophilic partner in Ugi or Strecker reactions. For example, coupling with isocyanides and carboxylic acids under microwave irradiation (120°C, 30 min) can yield polycyclic adducts. LC-MS tracking of intermediates is advised to optimize stoichiometry .

Basic: What are the challenges in scaling up this compound synthesis for academic research quantities (1–10 g)?

Q. Methodological Answer :

- Exothermicity Control : Use jacketed reactors with temperature feedback systems.

- Byproduct Management : Implement inline IR or PAT (Process Analytical Technology) to detect side reactions early.

- Workflow Design : Semi-automated flash chromatography systems (e.g., Biotage Isolera) improve reproducibility during purification .

Advanced: How do substituents on the isoindolin-1-imine core affect its photophysical properties?

Methodological Answer :

Systematic substitution (e.g., electron-donating -OCH3 vs. electron-withdrawing -NO2) can be studied via UV-Vis and fluorescence spectroscopy. TD-DFT calculations correlate experimental λmax with electronic transitions. For bromophenyl derivatives, heavy atom effects may enhance intersystem crossing, relevant for OLED applications .

Advanced: What strategies resolve ambiguities in assigning NMR signals for this compound’s diastereomers?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.